molecular formula C10H14ClNO2 B1612401 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride CAS No. 852227-85-1

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1612401
CAS No.: 852227-85-1
M. Wt: 215.67 g/mol
InChI Key: DPCQMTBVVTUKKJ-UHFFFAOYSA-N
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Description

Chemical Taxonomy and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups and ring systems. The compound's primary name derives from the 2,3-dihydrobenzo[b]dioxin core structure, which itself represents a fusion of a benzene ring with a saturated 1,4-dioxane ring system. The designation "2,3-dihydro" indicates the specific saturation pattern within the dioxin ring, where the 2 and 3 positions contain methylene groups rather than maintaining the fully aromatic character of the parent benzodioxin system.

The substituent nomenclature follows systematic rules for naming aminomethyl groups attached to aromatic systems. The "N-methylmethanamine" portion describes an aminomethyl group where the nitrogen atom bears an additional methyl substituent, creating a secondary amine functionality. The positional designation "6-yl" indicates that the aminomethyl group is attached to the 6-position of the benzodioxin ring system, which corresponds to a specific carbon atom within the fused aromatic ring that provides optimal electronic and steric environments for chemical reactivity.

The hydrochloride designation indicates the formation of a salt between the basic amine functionality and hydrochloric acid, resulting in a protonated nitrogen center that bears a positive charge balanced by a chloride anion. This salt formation significantly influences the compound's physical properties, including solubility, melting point, and crystalline structure, while also affecting its chemical stability and handling characteristics under various storage and reaction conditions.

The following table presents comprehensive nomenclature and identification data for the compound:

Property Value Reference
International Union of Pure and Applied Chemistry Name 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine hydrochloride
Chemical Abstracts Service Number 852227-85-1
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Molecular Design Laboratory Number MFCD07308430
Alternative Systematic Name (2,3-dihydro-1,4-benzodioxin-6-yl)methylamine hydrochloride

Chemical taxonomy places this compound within the broader classification of benzodioxane derivatives, which constitute an important subclass of oxygen-containing heterocyclic compounds with significant applications in organic synthesis and medicinal chemistry. The benzodioxane framework represents a fundamental structural motif that appears throughout natural products and synthetic pharmaceuticals, providing a stable yet functionalizable scaffold for chemical modification and optimization. Within this taxonomic framework, compounds bearing aminomethyl substituents on the benzodioxane core represent a specialized subset with particular relevance to neuropharmacology and enzyme inhibition studies.

The structural classification extends to considerations of stereochemistry and conformational analysis, although the current compound lacks defined stereocenters in its core structure. However, the presence of the 2,3-dihydrobenzodioxin ring system introduces conformational constraints that influence the overall three-dimensional molecular shape and consequently affect both chemical reactivity and potential biological interactions. Understanding these taxonomic relationships provides essential context for evaluating the compound's position within the broader landscape of heterocyclic chemistry and its potential applications in research and development.

Historical Context of Benzodioxin Derivatives in Organic Chemistry

The historical development of benzodioxin chemistry traces its origins to early investigations into phenolic coupling reactions and the oxidative dimerization of catechol derivatives, which laid the foundational understanding for constructing 1,4-benzodioxane ring systems. The first systematic synthesis of 1,4-benzodioxane compounds was reported by Merlini and Zanarotti, who employed silver(I) oxide-mediated coupling of phenolic precursors in benzene to generate the characteristic bicyclic framework. This pioneering work established the fundamental synthetic methodology that would subsequently be refined and expanded to accommodate more complex substitution patterns and functional group incorporating strategies.

The evolution of benzodioxin synthetic chemistry progressed through several distinct phases, beginning with simple oxidative coupling approaches and advancing to more sophisticated metal-catalyzed methodologies that enabled precise control over regioselectivity and functional group tolerance. Early investigations revealed that substituent effects on the catechol fragments significantly influenced the regioselectivity of oxidative dimerization reactions, providing crucial insights into the electronic factors governing benzodioxane formation. These studies established the theoretical framework for understanding how electronic and steric factors interact to determine product distributions in benzodioxane synthesis.

Subsequent developments in benzodioxin chemistry incorporated advances in organometallic catalysis, photocatalysis, and electrochemical synthesis, reflecting broader trends in synthetic organic chemistry toward more sustainable and selective reaction methodologies. The integration of transition metal catalysis enabled the development of cross-coupling approaches to benzodioxin synthesis, while photocatalytic methods provided access to previously challenging substitution patterns under mild reaction conditions. These methodological advances significantly expanded the structural diversity accessible within the benzodioxin compound class and facilitated the preparation of highly functionalized derivatives suitable for biological evaluation.

The historical context also encompasses the recognition of benzodioxin derivatives as important structural motifs in natural products, particularly within the lignan family of compounds. Natural 1,4-benzodioxane oxyneolignans demonstrated significant biological activities, including antimicrobial, antiviral, and anticancer properties, which motivated extensive synthetic efforts aimed at preparing both natural products and structural analogs for biological evaluation. This intersection between natural product chemistry and synthetic methodology drove many of the key advances in benzodioxin synthesis and established the pharmaceutical relevance of this compound class.

Contemporary benzodioxin chemistry continues to build upon these historical foundations while incorporating modern synthetic strategies such as carbon-hydrogen activation, flow chemistry, and automated synthesis platforms. Recent reviews of functionalized heteroaromatic compounds have highlighted the continued importance of benzodioxin derivatives in interdisciplinary research applications, including pharmaceuticals, agrochemicals, semiconductor materials, and optoelectronic devices. The historical trajectory of benzodioxin chemistry thus provides essential context for understanding the current significance of compounds like 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine hydrochloride within the broader landscape of heterocyclic chemistry.

Significance in Contemporary Heterocyclic Compound Research

Contemporary heterocyclic compound research has positioned benzodioxin derivatives as central scaffolds for investigating structure-activity relationships in medicinal chemistry, materials science, and catalysis applications. The significance of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine hydrochloride within this research landscape stems from its unique combination of structural features that enable systematic exploration of molecular recognition principles and chemical reactivity patterns. Modern research strategies increasingly emphasize the development of functionally diverse compound libraries built around privileged scaffolds, and the benzodioxin framework has emerged as particularly valuable due to its structural rigidity, synthetic accessibility, and potential for selective functionalization.

The contemporary significance of benzodioxin derivatives extends to their role as key intermediates in the synthesis of bioactive natural products and pharmaceutical agents. Recent synthetic campaigns targeting complex natural products have relied heavily on benzodioxin-based synthetic strategies to construct challenging molecular architectures with high efficiency and selectivity. These applications demonstrate the continued relevance of benzodioxin chemistry in addressing contemporary challenges in natural product synthesis, where the demand for sustainable and scalable synthetic routes has intensified focus on reliable heterocyclic building blocks.

Research into benzodioxin derivatives has also contributed significantly to understanding fundamental aspects of heterocyclic chemistry, including conformational analysis, electronic structure relationships, and reaction mechanism elucidation. The rigid bicyclic framework of benzodioxin compounds provides an ideal platform for investigating how molecular structure influences chemical reactivity and biological activity. Contemporary computational chemistry studies have utilized benzodioxin derivatives as model systems for developing improved theoretical methods for predicting molecular properties and reaction outcomes, contributing to broader advances in chemical informatics and computer-aided molecular design.

The following table summarizes key research applications of benzodioxin derivatives in contemporary chemistry:

Research Area Application Significance Reference
Medicinal Chemistry Pharmaceutical intermediate synthesis Development of bioactive compounds with improved properties
Natural Product Synthesis Total synthesis of complex molecules Efficient construction of challenging molecular architectures
Materials Science Semiconductor and optoelectronic applications Advanced functional materials development
Catalysis Research Ligand design and catalyst development Enhanced selectivity and reactivity in chemical transformations
Computational Chemistry Theoretical method validation Improved predictive models for molecular properties

The integration of benzodioxin chemistry with emerging synthetic methodologies has opened new avenues for research into sustainable chemical processes and green chemistry applications. Recent developments in photocatalysis, electrocatalysis, and organocatalysis have incorporated benzodioxin substrates as model compounds for developing environmentally benign synthetic transformations. These studies have contributed to broader understanding of how heterocyclic compounds can serve as platforms for implementing sustainable chemistry principles while maintaining high levels of synthetic efficiency and selectivity.

Future research directions in benzodioxin chemistry are expected to focus increasingly on the development of stimulus-responsive materials, advanced drug delivery systems, and precision medicine applications where the unique structural features of benzodioxin derivatives can be leveraged to achieve specific therapeutic or technological objectives. The continued evolution of benzodioxin research reflects the dynamic nature of contemporary heterocyclic chemistry and its central role in addressing scientific challenges across multiple disciplines.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQMTBVVTUKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589260
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-85-1
Record name 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the N-Methylmethanamine Derivative

A common approach involves the nucleophilic substitution of a suitable leaving group on the benzodioxane ring with methylamine or its equivalent, or reductive amination of the corresponding aldehyde intermediate.

  • Reductive Amination Route:

    • The aldehyde derivative of 2,3-dihydrobenzo[b]dioxin-6-yl is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
    • This reaction proceeds under mild conditions, typically in methanol or dichloromethane, at room temperature.
    • The product is the secondary amine 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine.
  • Nucleophilic Substitution Route:

    • Starting from a halogenated intermediate (e.g., 6-chloromethyl-2,3-dihydrobenzo[b]dioxin), reaction with methylamine under reflux in a polar solvent such as ethanol or methanol leads to substitution of the halogen by the methylamine group.
    • The reaction is monitored by TLC and purified by silica gel chromatography.

Formation of Hydrochloride Salt

  • The free base amine is dissolved in anhydrous ether or methanol.
  • Dry hydrogen chloride gas or a solution of hydrogen chloride in dioxane is bubbled or added dropwise to the solution.
  • The hydrochloride salt precipitates out or is obtained after solvent removal.
  • The salt is filtered, washed with cold ether, and dried under vacuum.

Representative Experimental Procedure

Step Procedure Description Conditions Yield & Purity
1 Reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde with methylamine Methylamine (1.2 eq), NaBH3CN (1.5 eq), MeOH, RT, 12 h 75-85%, >95% purity (HPLC)
2 Conversion to hydrochloride salt HCl in dioxane, 0°C to RT, 2 h >90% yield, crystalline solid

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: The ^1H NMR spectrum confirms the presence of the N-methyl group (singlet near δ 2.2-2.5 ppm) and the aromatic protons of the benzodioxane moiety.
  • FTIR: Characteristic absorption bands for secondary amine and hydrochloride salt formation are observed.
  • Melting Point: The hydrochloride salt typically shows a sharp melting point indicative of purity.
  • Elemental Analysis: Confirms the expected composition consistent with the hydrochloride salt.

Literature and Patent Insights

  • The Royal Society of Chemistry supplementary data describe purification techniques such as silica gel chromatography and pH adjustment steps relevant to similar benzodioxane derivatives, which can be adapted for this compound’s preparation.
  • Patent literature (WO2016132378A2) outlines general amine hydrochloride salt formation techniques using HCl in dioxane and solvent co-distillation, applicable to this compound’s salt formation step.
  • Research articles on related benzodioxane amine derivatives provide synthetic routes involving sulfonamide intermediates and nucleophilic substitution, supporting the feasibility of the described methods.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Reaction Type Key Notes
Reductive Amination 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde, methylamine, NaBH3CN, MeOH, RT Reductive amination Mild conditions, high selectivity
Nucleophilic Substitution Halogenated benzodioxane, methylamine, ethanol, reflux SN2 substitution Requires halogenated intermediate
Hydrochloride Salt Formation HCl in dioxane, ether, 0-25°C Acid-base reaction Improves stability and solubility

Chemical Reactions Analysis

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions:

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine Hydrochloride (CAS 31127-40-9)

  • Molecular Weight : 165.19 g/mol (free base).
  • This analog is available in 25 g quantities at 95% purity.
  • Applications : Used in exploratory medicinal chemistry for antiviral and antibacterial agents.

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine Hydrochloride (CAS 1052543-02-8)

  • Structure : Ethylamine side chain instead of methylamine.
  • Molecular Weight : 193.25 g/mol (free base).
  • Key Differences : The longer ethyl chain may alter lipophilicity and pharmacokinetic profiles. Structural similarity score: 0.95/1.0.

Halogen-Substituted Analogs

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride (CAS 1001180-07-9)

  • Structure : Chlorine substituent at the 6-position of the benzodioxane ring.
  • Molecular Formula: C₉H₁₁Cl₂NO₂.
  • Key Differences : The chloro group increases molecular weight (248.10 g/mol) and may enhance electrophilic reactivity, influencing binding to biological targets.
  • Applications : Investigated for antiviral activity against Venezuelan equine encephalitis virus.

Heterocyclic Hybrid Derivatives

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanamine Hydrochloride (CAS 1185300-02-0)

  • Structure : Furan-2-yl group replaces the methylamine side chain.
  • Molecular Weight : 265.71 g/mol.

Extended Carbon Chain Analogs

3,4-EDMA Hydrochloride (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylpropan-2-amine Hydrochloride)

  • Structure : Propane chain between the benzodioxane and N-methylamine groups.
  • Molecular Weight : 229.72 g/mol.

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various research studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H13ClN2O2
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 613656-45-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, particularly the presence of the dihydrobenzo[dioxin] moiety, which is known for various pharmacological effects.

1. Antimicrobial Activity

Research indicates that compounds containing the benzo[dioxin] structure exhibit antimicrobial properties. A study found that derivatives of benzo[dioxin] significantly inhibited the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Insecticidal Activity

A related study evaluated the insecticidal properties of compounds with similar structures against Aedes aegypti larvae. The results suggested that certain derivatives could serve as effective larvicides, with one compound showing an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure . This highlights the potential application of this compound in vector control strategies.

3. Cytotoxicity and Safety Profile

In terms of cytotoxicity, studies have shown that this compound exhibits low toxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . Additionally, in vivo studies in mice treated with high doses (2000 mg/kg) reported mild behavioral effects but no significant structural damage to vital organs such as the liver and kidneys .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
AntimicrobialSignificant inhibition of bacterial growth
InsecticidalLC50 = 28.9 ± 5.6 μM against Aedes aegypti
CytotoxicityNo cytotoxic effects at ≤5200 μM
In vivo SafetyMild effects at high doses; no organ damage

Case Study 1: Insecticidal Efficacy

A study focused on the larvicidal activity of various compounds derived from the dihydrobenzo[dioxin] structure demonstrated that specific modifications could enhance efficacy against Aedes aegypti larvae. The findings suggest a promising avenue for developing new insecticides based on this scaffold.

Case Study 2: Safety Evaluation in Mammals

In a safety evaluation involving mice, the administration of high doses of related compounds showed minimal adverse effects on behavior and organ integrity. This indicates a favorable safety profile for further exploration in therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .
  • Spill Management: Evacuate the area, contain spills with inert absorbents (e.g., vermiculite), and dispose of waste via approved chemical disposal protocols. Avoid generating dust or aerosols .
  • First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if necessary .

Q. How can researchers resolve conflicting hazard classifications reported in safety data sheets (SDS)?

Methodological Answer:

  • Source Validation: Cross-reference SDS from multiple vendors (e.g., Indagoo vs. Combi-Blocks) and prioritize data from peer-reviewed journals or regulatory databases (e.g., PubChem).
  • Experimental Testing: Conduct in-house toxicity assays (e.g., acute oral toxicity in rodent models) to validate classifications. For example, Indagoo classifies the compound as acutely toxic (Category 4), while Combi-Blocks reports no known hazards .
  • Regulatory Alignment: Consult the Globally Harmonized System (GHS) guidelines to standardize labeling and precautionary statements .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against a certified reference standard.
  • Spectroscopy: Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm for the benzodioxin moiety) and high-resolution mass spectrometry (HRMS) to verify molecular weight (C11_{11}H14_{14}ClNO2_2; theoretical MW 235.69 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Modeling: Employ density functional theory (DFT) to calculate transition states and energetics for key steps (e.g., amine alkylation or benzodioxin ring formation). Tools like Gaussian or ORCA are recommended .
  • Reaction Design: Use ICReDD’s integrated computational-experimental workflow to screen solvents, catalysts, and temperatures. For example, predict yield improvements using toluene as a solvent vs. DMF .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Experimental Validation: Conduct kinetic solubility studies in PBS (pH 7.4) and DMSO. Compare results with computational predictions (e.g., ACD/Labs Percepta).
  • Degradation Analysis: Perform stress testing under varied conditions (40°C/75% RH, light exposure) with LC-MS monitoring to identify degradation products .

Q. How can researchers design derivatives to improve target selectivity in pharmacological studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the N-methyl group or benzodioxin substituents. For example, replace the methyl group with ethyl to assess steric effects on receptor binding.
  • Synthetic Routes: Use Mannich reactions or reductive amination to generate analogs. Purify intermediates via column chromatography (SiO2_2, hexane:EtOAc gradient) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on acute toxicity between SDS sources?

Critical Analysis:

  • Case Study: Indagoo reports acute oral toxicity (LD50_{50} > 300 mg/kg, Category 4), whereas Combi-Blocks states "no known hazards." This discrepancy may arise from batch-specific impurities or divergent testing protocols.
  • Resolution: Conduct acute toxicity assays (OECD Guideline 423) using standardized batches. Publish findings to clarify classification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.